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molecular formula C13H9F2NO B8767069 1-(2,4-Difluorophenyl)-2-(3-pyridinyl)-ethanone

1-(2,4-Difluorophenyl)-2-(3-pyridinyl)-ethanone

Cat. No. B8767069
M. Wt: 233.21 g/mol
InChI Key: JOVMIPAAPUORKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116844

Procedure details

A solution of lithium diisopropylamide was prepared using n-butyllithium (66 ml of a 1.6M solution in hexane) and diisopropylamine (10.8 g) in dry tetrahydrofuran (200 ml) under an atmosphere of dry nitrogen as described in Example 1(i). Ethyl 3-pyridylacetate was added dropwise to this solution at -70°. The thick mixture was stirred at -70° for 0.25 hour and then a solution of methyl 2,4-difluorobenzoate (18.36 g) in dry tetrahydrofuran (100 ml) was added over 0.05 hour. The cooling bath was removed and the mixture was stirred at room temperature for 5 hours. Acetic acid (12 ml) was added and the mixture was diluted with water and ethyl acetate. The organic layer was separated, dried (Na2SO4) and evaporated to give an oil which was heated under reflux in concentrated hydrochloric acid (40 ml) for 5 hours. The solution was evaporated, the residue was dissolved in water and concentrated ammonia solution was added to ca. pH7. The mixture was extracted twice with ethyl acetate and the combined extracts were washed with brine and dried (Na2SO4). Evaporation of the solvent gave an oil which was chromatographed on silica gel. Elution with dichloromethane/ethyl acetate (70:30) gave the title compound as an oil (6.98 g) which was used directly in the next stage.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18.36 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Li:5])CCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][C:20]([O:22]CC)=O)[CH:14]=1.[F:25][C:26]1[CH:35]=[C:34]([F:36])[CH:33]=[CH:32][C:27]=1C(OC)=O>CCCCCC.O1CCCC1.Cl>[CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+:5].[F:25][C:26]1[CH:35]=[C:34]([F:36])[CH:33]=[CH:32][C:27]=1[C:20](=[O:22])[CH2:19][C:15]1[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=1 |f:7.8|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)OCC
Step Six
Name
Quantity
18.36 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC(=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The thick mixture was stirred at -70° for 0.25 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
Acetic acid (12 ml) was added
ADDITION
Type
ADDITION
Details
the mixture was diluted with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
ADDITION
Type
ADDITION
Details
concentrated ammonia solution was added to ca. pH7
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with dichloromethane/ethyl acetate (70:30)

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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